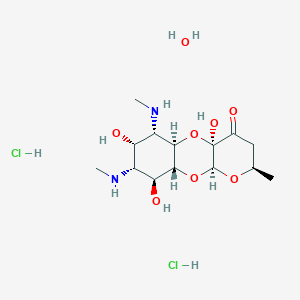

Spectinomycin dihydrochloride hydrate

Beschreibung

Molecular Formula and Crystallographic Properties

Spectinomycin dihydrochloride hydrate exists primarily as the pentahydrate form, with the molecular formula $$ \text{C}{14}\text{H}{24}\text{N}{2}\text{O}{7} \cdot 2\text{HCl} \cdot 5\text{H}{2}\text{O} $$ and a molecular weight of 495.35 g/mol. The anhydrous form has a molecular weight of 368.81 g/mol ($$ \text{C}{14}\text{H}{25}\text{ClN}{2}\text{O}_{7} $$).

X-ray crystallography of spectinomycin dihydrobromide pentahydrate (a structural analog) reveals a B/C cis ring juncture and a stable ketone hydrate configuration. The absolute stereochemistry is defined as $$ (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) $$, confirmed via anomalous dispersion methods. The chloride salt retains this configuration, with hydrogen bonding between water molecules and the antibiotic’s hydroxyl groups stabilizing the crystalline lattice.

Table 1: Crystallographic and Molecular Properties

Spectroscopic Profiling: NMR and Mass Spectrometric Analysis

Nuclear Magnetic Resonance (NMR):

The $$ ^1\text{H} $$ NMR spectrum of spectinomycin dihydrochloride in $$ \text{D}_2\text{O} $$ reveals key structural features:

- Methylamino groups : Singlets at δ 2.45 ppm (N-CH$$3$$) and δ 2.90 ppm (N-CH$$3$$).

- Hydroxyl protons : Broad signals between δ 4.80–5.20 ppm, indicative of hydrogen bonding with water.

- Anomeric protons : Doublets at δ 5.35 ppm (J = 3.5 Hz) and δ 5.50 ppm (J = 3.2 Hz), confirming the pyranose ring structure.

Mass Spectrometry (MS):

Electrospray ionization tandem MS (ESI-MS/MS) identifies the protonated molecular ion $$[M + H]^+$$ at m/z 351 for the anhydrous form. Fragmentation patterns include:

- Loss of $$ \text{H}_2\text{O} $$: m/z 333 (-18 Da).

- Cleavage of the glycosidic bond: m/z 174 (actinamine fragment) and m/z 177 (cyclitol moiety).

Impurity Profiling:

Commercial samples contain up to eight impurities , including (4R)- and (4S)-dihydrospectinomycin, differentiated via NMR coupling constants ($$ J{4,5} = 9.8 \, \text{Hz} $$ for *R*-isomer vs. $$ J{4,5} = 2.1 \, \text{Hz} $$ for S-isomer).

Hydration Effects on Stability and Solubility

The pentahydrate form enhances aqueous solubility (100 mg/mL in water) compared to the anhydrous form (50 mg/mL). Hydration stabilizes the molecule against thermal degradation, with a melting point of 194°C (anhydrous) versus decomposition at 207°C (hydrate).

Table 2: Hydration-Dependent Physicochemical Properties

Stability Considerations:

Eigenschaften

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRAYPFCFGXXLL-SMVSVXIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Cl2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21736-83-4 | |

| Record name | Spectinomycin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Step Reaction Pathway

The synthetic route described by Hanessian and Roy (1985) involves three sequential steps to produce spectinomycin dihydrochloride hydrate:

-

Alkaline Hydrolysis and Ion Exchange :

-

Initial treatment of the precursor with 1N sodium methoxyde (pH 8) followed by Dowex-50 (H⁺) in methanol at 25°C for 15 minutes.

-

This step deprotects functional groups and facilitates intermediate purification.

-

-

Tin-Mediated Bromination :

-

Catalytic Hydrogenation :

Table 1: Synthetic Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 1N NaOMe, Dowex-50 | Methanol | 25°C | 0.25 h | - |

| 2 | (n-Bu₃Sn)₂O, NBS | Benzene | 25°C | 10 h | 80% |

| 3 | H₂, Pd/C | H₂O/i-PrOH | 25°C | - | 90% |

Microbial Biosynthesis via Streptomyces spectabilis

Fermentation and Extraction

Spectinomycin is natively produced by Streptomyces spectabilis through a polyketide synthase (PKS)-dependent pathway. Industrial-scale production involves:

-

Fermentation : Submerged cultures in nutrient-rich media (e.g., soybean meal, glucose) under aerobic conditions at 28–30°C for 5–7 days.

-

Extraction :

-

Acidification of broth to pH 2.0–3.0 with HCl.

-

Adsorption onto cationic exchange resins (e.g., Amberlite IR-120) and elution with NH₄OH.

-

-

Crystallization : Precipitation as the dihydrochloride salt by adding HCl and water of hydration under vacuum drying.

Yield Optimization

-

Strains engineered for overexpression of spcA (aminotransferase) and spcR (regulatory gene) increase titers by 40–60%.

-

Fed-batch fermentation with controlled glucose feeding reduces acetate accumulation, enhancing yield to 8–10 g/L.

Formulation of Stabilized Solutions

Aqueous Stock Solutions

Table 2: Stock Solution Composition

| Component | Amount | Concentration | Molecular Weight |

|---|---|---|---|

| Spectinomycin dihydrochloride pentahydrate | 60 g | 60 mg/mL | 495.35 g/mol |

Patent-Stabilized Formulations

CN103845283A (2012) describes a solution with enhanced shelf-life:

-

Composition :

-

Spectinomycin hydrochloride: 10–20%

-

Sodium sulfite (antioxidant): 0.1–0.5%

-

Mannitol (tonicity adjuster): 0.5–1%

-

Sorbic acid (preservative): 0.05–0.5%

-

Water: q.s. to 100%

-

-

Preparation :

Table 3: Example Formulations from CN103845283A

| Component | Example 1 (%) | Example 2 (%) |

|---|---|---|

| Spectinomycin HCl | 10 | 20 |

| Sodium sulfite | 0.1 | 0.5 |

| Mannitol | 0.5 | 0.5 |

| Sorbic acid | 0.05 | 0.15 |

| Water | 89.35 | 78.85 |

Analytical Characterization

Purity Assessment

Analyse Chemischer Reaktionen

Types of Reactions

Spectinomycin dihydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various degradation products.

Reduction: Although less common, reduction reactions can modify the functional groups in the molecule.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving spectinomycin dihydrochloride hydrate include trifluoroacetic acid, heptafluorobutyric acid, and acetonitrile. These reagents are often used in ion-pair reversed-phase liquid chromatography to separate and purify the compound .

Major Products Formed

The major products formed from the reactions of spectinomycin dihydrochloride hydrate include various degradation products and derivatives that can be analyzed using chromatographic techniques .

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Antimicrobial Activity

Spectinomycin is effective against a variety of gram-negative and gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, which interferes with peptidyl tRNA translocation, ultimately leading to bacterial cell death .

Table 1: Spectrum of Activity

| Bacterial Type | Example Species | Activity Level |

|---|---|---|

| Gram-Negative | Escherichia coli | Effective |

| Gram-Positive | Staphylococcus aureus | Moderate |

| Mycoplasma | Mycoplasma pneumoniae | Effective |

| Anaerobic Bacteria | Various | Generally resistant |

Cell Culture Applications

Selective Agent in Cell Culture

Spectinomycin is widely used as a selective agent in cell culture systems. It is particularly useful for isolating cells that contain specific resistance genes, such as the aadA gene, which provides resistance to spectinomycin . The recommended concentration for cell culture applications typically ranges from 7.5 to 20 mg/L .

Case Study: Eukaryotic Cell Lines

In a study involving eukaryotic cell lines, spectinomycin was utilized to maintain sterile conditions and select for genetically modified cells. The results demonstrated successful isolation of transformed cells that expressed the aadA gene, confirming the antibiotic's effectiveness as a selection marker in genetic engineering experiments .

Biotechnology Applications

Plant Transformation Systems

Spectinomycin is also employed in plant biology, particularly in transformation systems where it serves as a selection marker for plant cells containing the spcr gene. This application is crucial for generating genetically modified plants with desirable traits .

Table 2: Applications in Plant Biology

| Application | Description |

|---|---|

| Selection Marker | Used in plant transformation systems for cells containing spcr gene |

| Monitoring Cell Fate | Marks cell layers during leaf development |

| Generating Modified Plants | Produces plants deficient in plastid-encoded RNA polymerase |

Clinical Applications

Treatment of Gonorrhea

Historically, spectinomycin has been used in human medicine for treating uncomplicated gonorrhea. Its effectiveness against Neisseria gonorrhoeae makes it a valuable option, particularly for patients allergic to penicillin .

Safety and Toxicology Studies

Genotoxicity and Renal Function

Various studies have evaluated the safety profile of spectinomycin. In clinical trials, it was noted that while there were some changes in hematological parameters (e.g., decreased hemoglobin), no significant renal toxicity was observed .

Wirkmechanismus

Spectinomycin dihydrochloride hydrate exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA, which is essential for protein elongation. This inhibition disrupts the production of essential proteins, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : White to off-white crystalline powder .

- Solubility: Highly soluble in water (50 mg/mL), poorly soluble in ethanol, chloroform, or ether .

- Stability : Stable under recommended storage conditions (room temperature, dry, and protected from light) .

- Toxicity : Low acute toxicity (oral LD₅₀ in rats >5,000 mg/kg) but classified as a skin and eye irritant .

Comparison with Similar Compounds

Spectinomycin dihydrochloride hydrate belongs to the aminocyclitol/aminoglycoside antibiotic class. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

A. Streptomycin Sulfate

- Class: Aminoglycoside.

- Mechanism : Binds to the 30S ribosomal subunit, causing mRNA misreading.

- Solubility: Highly water-soluble, similar to spectinomycin .

- Spectrum : Broad, including Mycobacterium tuberculosis.

- Toxicity: Higher ototoxicity and nephrotoxicity compared to spectinomycin .

B. Kanamycin Sulfate

C. Lincomycin Hydrochloride Monohydrate

- Class : Lincosamide.

- Mechanism : Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase.

- Spectrum : Narrow (Gram-positive bacteria).

- Advantage: Lower interference with Gram-negative flora compared to spectinomycin .

D. Dihydrostreptomycin Sesquisulphate Hydrate

- Class: Aminoglycoside.

- Mechanism : Similar to streptomycin but with reduced stability.

- Usage : Veterinary applications due to toxicity concerns in humans .

Comparative Data Table

Research Findings and Distinctions

Solubility and Stability

- Spectinomycin’s solubility in water increases gradually with temperature (9–55°C) but sharply decreases in acetone-water mixtures, making acetone a useful antisolvent for purification .

- In contrast, streptomycin and kanamycin exhibit consistent solubility across solvents, limiting their utility in solvent-based crystallization .

Resistance Profiles

- Spectinomycin resistance is rare compared to aminoglycosides like streptomycin, which face widespread resistance due to enzymatic modification (e.g., aminoglycoside phosphotransferases) .

Crystallography

- Spectinomycin dihydrochloride crystallizes in an orthorhombic system (space group P2₁2₁2₁) with strong hydrogen bonds along the b-axis, contributing to its needle-like crystal morphology .

Synergistic Combinations

- While spectinomycin is primarily used alone, emetine dihydrochloride hydrate (an antiprotozoal) shows synergistic effects with dihydroartemisinin against Plasmodium falciparum (∑FIC₅₀ = 0.88–1.48), highlighting divergent applications .

Q & A

Basic: What are the key physicochemical properties of spectinomycin dihydrochloride hydrate, and how do they influence experimental design?

Spectinomycin dihydrochloride hydrate (C₁₄H₂₄N₂O₇·2HCl·5H₂O; molecular weight 495.35 g/mol) is a hygroscopic, water-soluble aminocyclitol antibiotic . Its pentahydrate form requires strict storage conditions (2–8°C, protected from light) to prevent dehydration, which could alter potency . Solubility in aqueous buffers and DMSO makes it suitable for in vitro microbial assays, but researchers must account for hydration state when preparing stock solutions to ensure accurate molarity .

Basic: How does spectinomycin inhibit bacterial protein synthesis, and what experimental models validate its mechanism?

Spectinomycin binds to the 30S ribosomal subunit, disrupting translocation during protein synthesis . This mechanism is validated via:

- Ribosome-binding assays : Radiolabeled spectinomycin competes with other 30S-targeting antibiotics (e.g., streptomycin) to confirm binding specificity .

- MIC (Minimum Inhibitory Concentration) testing : Gram-negative bacteria (e.g., E. coli) and Gram-positive strains (e.g., Streptococcus spp.) are used to assess efficacy, with typical MIC ranges of 8–64 µg/mL .

Advanced: How should researchers address discrepancies in potency values between anhydrous and hydrated forms of spectinomycin?

The USP 35 standard specifies a potency of ≥603 µg spectinomycin (anhydrous equivalent) per mg of hydrated compound . To reconcile discrepancies:

Thermogravimetric analysis (TGA) : Quantify water content to adjust potency calculations .

HPLC-UV validation : Compare peak areas of hydrated and anhydrous reference standards to confirm batch consistency .

Advanced: What methodologies are recommended for impurity profiling in spectinomycin dihydrochloride hydrate?

Impurities (e.g., degradation products or synthesis intermediates) are analyzed via:

-

Reverse-phase HPLC : Use a C18 column with UV detection at 220 nm. The USP 30 method calculates impurity percentages using the formula:

where and are standard and sample concentrations, and , are peak responses .

-

Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify labile functional groups .

Basic: What are the optimal storage conditions to maintain spectinomycin stability in long-term studies?

- Temperature : Store at 2–8°C in airtight containers to prevent hydration/dehydration cycles .

- Light sensitivity : Use amber vials or foil-wrapped containers to avoid photodegradation .

- Desiccants : Include silica gel packs to mitigate hygroscopicity .

Advanced: How can cross-reactivity with other ribosomal-targeting antibiotics be minimized in microbial co-culture assays?

Spectinomycin’s 30S subunit binding may overlap with aminoglycosides (e.g., gentamycin). To mitigate cross-reactivity:

Checkerboard assays : Test fractional inhibitory concentration indices (FICI) to identify antagonistic/synergistic interactions .

Ribo-seq (Ribosome profiling) : Map spectinomycin’s binding site to differentiate its effects from other antibiotics .

Advanced: What analytical challenges arise when quantifying spectinomycin in complex biological matrices (e.g., serum)?

- Matrix interference : Serum proteins can bind spectinomycin, reducing recovery. Pre-treatment with acetonitrile (70:30 v/v) precipitates proteins while preserving analyte integrity .

- Detection limits : LC-MS/MS with electrospray ionization (ESI+) achieves lower detection limits (0.1 µg/mL) compared to HPLC-UV .

Basic: How is spectinomycin dihydrochloride hydrate validated for use in selective media for bacterial culture?

- Selective agar plates : Combine spectinomycin (50–100 µg/mL) with carbon sources (e.g., LB agar) to suppress non-target microbes .

- Validation via PCR : Amplify antibiotic resistance genes (e.g., aadA1) to confirm selective pressure in genetically modified strains .

Advanced: What strategies resolve contradictions in reported MIC values across bacterial strains?

Discrepancies may arise from:

- Ribosomal heterogeneity : Use in vitro transcription-translation (IVTT) assays with purified ribosomes from target strains to isolate resistance mechanisms .

- Efflux pump activity : Supplement assays with efflux inhibitors (e.g., PAβN) to distinguish intrinsic vs. acquired resistance .

Advanced: How should researchers design pharmacokinetic (PK) studies for spectinomycin in animal models?

- Dosing : Intraperitoneal (IP) or intravenous (IV) routes are preferred due to poor oral bioavailability .

- Sampling intervals : Collect serum at 0.5, 1, 2, 4, and 8 hours post-administration to capture elimination half-life (\sim2.5 hours in mice) .

- Tissue distribution : Use LC-MS/MS to quantify spectinomycin in kidneys (primary excretion route) and liver .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.